Product packaging for Hexadecyltrimethylammonium chloride(Cat. No.:CAS No. 112-02-7)

Hexadecyltrimethylammonium chloride

Cat. No.: B091573
CAS No.: 112-02-7
M. Wt: 320.0 g/mol
InChI Key: WOWHHFRSBJGXCM-UHFFFAOYSA-M
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Description

Overview of Quaternary Ammonium (B1175870) Compounds (QACs) in Scientific Contexts

Quaternary ammonium compounds (QACs) are a broad class of organic compounds characterized by a central nitrogen atom bonded to four organic groups, carrying a permanent positive charge. cymitquimica.com This cationic nature is a defining feature that dictates their chemical behavior and wide-ranging applications in scientific research. cymitquimica.com In research settings, QACs are valued for their ability to interact with negatively charged surfaces and molecules, a property that is leveraged in numerous ways.

Their applications span from serving as disinfectants and antimicrobial agents to their use as phase transfer catalysts and components in the synthesis of novel materials. cymitquimica.com The specific properties of a QAC, such as its antimicrobial efficacy, are influenced by the length of its alkyl chains, with compounds containing 14 or 16 carbon atoms, like hexadecyltrimethylammonium chloride, often exhibiting the strongest activity. nih.gov The amphiphilic nature of many QACs allows for the formation of micelles, which can further enhance their effects. nih.gov

Historical Perspective of this compound Utilization in Research

The scientific journey of this compound (CTAC) is intertwined with the broader exploration of QACs. While the first QAC was approved for use in the United States in 1947, the specific applications of CTAC in research have evolved significantly over the decades. nih.gov Early research likely focused on its fundamental surfactant properties. However, its utility has expanded dramatically, with a notable increase in its application in more complex research areas. For instance, its use as a template for the synthesis of mesoporous silica (B1680970) materials, such as MCM-41, represents a significant milestone in materials science. sigmaaldrich.com Furthermore, research published in the late 1990s already utilized advanced techniques like vibrational sum-frequency spectroscopy to study the conformational order of CTAC at liquid-liquid interfaces, indicating a mature level of scientific inquiry into its behavior. acs.org More recent research continues to explore its potential, for example, in modifying clays (B1170129) for environmental remediation, a study published in 2021, and its use in the synthesis of nanoparticles for diagnostic applications, as reported in 2023. nih.govresearchgate.net

Significance and Versatility of this compound as a Research Tool

The significance of this compound in the research community stems from its remarkable versatility. solubilityofthings.com Its dual hydrophobic and hydrophilic nature makes it an effective surfactant and emulsifier, crucial for a wide array of applications. cymitquimica.comsolubilityofthings.com In the realm of biochemistry, CTAC is instrumental in solubilizing membrane proteins and mimicking cellular environments, thereby facilitating studies on membrane dynamics. It also plays a vital role in nucleic acid research by forming protective micellar complexes with DNA.

In the field of nanotechnology and materials science, CTAC is employed as a templating agent for creating structured materials and for stabilizing nanoparticles. chalmers.se Its catalytic properties are harnessed in organic synthesis. sigmaaldrich.com The compound's potential in drug delivery systems is also an active area of investigation. solubilityofthings.com This wide spectrum of applications underscores the compound's importance as a fundamental tool that enables advancements across diverse scientific fields.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H42N.Cl<br>C19H42ClN B091573 Hexadecyltrimethylammonium chloride CAS No. 112-02-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

hexadecyl(trimethyl)azanium;chloride
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InChI

InChI=1S/C19H42N.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2,3)4;/h5-19H2,1-4H3;1H/q+1;/p-1
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InChI Key

WOWHHFRSBJGXCM-UHFFFAOYSA-M
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Canonical SMILES

CCCCCCCCCCCCCCCC[N+](C)(C)C.[Cl-]
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Molecular Formula

C19H42N.Cl, C19H42ClN
Record name HEXADECYLTRIMETHYLAMMONIUM CHLORIDE
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Related CAS

6899-10-1 (Parent)
Record name Trimethylhexadecylammonium chloride
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DSSTOX Substance ID

DTXSID6026901
Record name Hexadecyl trimethyl ammonium chloride
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Molecular Weight

320.0 g/mol
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Physical Description

Hexadecyltrimethylammonium chloride appears as colorless to pale yellow liquid with an odor of rubbing alcohol. Floats or sinks in water. (USCG, 1999), Liquid, Solution: Clear to pale yellow liquid; [HSDB] White powder; [MSDSonline]
Record name HEXADECYLTRIMETHYLAMMONIUM CHLORIDE
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Record name 1-Hexadecanaminium, N,N,N-trimethyl-, chloride (1:1)
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Boiling Point

180 °F at 760 mmHg (isopropyl alcohol) (USCG, 1999)
Record name HEXADECYLTRIMETHYLAMMONIUM CHLORIDE
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Flash Point

69 °F (USCG, 1999)
Record name HEXADECYLTRIMETHYLAMMONIUM CHLORIDE
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Solubility

Water solubility: 440 mg/l at 30 °C
Record name TRIMETHYLHEXADECYLAMMONIUM CHLORIDE
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Density

0.9 at 77 °F (approx.) (USCG, 1999) - Less dense than water; will float
Record name HEXADECYLTRIMETHYLAMMONIUM CHLORIDE
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CAS No.

112-02-7, 68002-63-1
Record name HEXADECYLTRIMETHYLAMMONIUM CHLORIDE
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Record name Hexadecyltrimethylammonium chloride
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Synthesis and Characterization Methodologies of Hexadecyltrimethylammonium Chloride for Research Applications

Advanced Synthetic Routes for Hexadecyltrimethylammonium Chloride

The primary industrial synthesis of this compound involves the quaternization of a tertiary amine with an alkyl halide. nih.gov This typically includes the reaction of trimethylamine (B31210) with 1-chlorohexadecane. An alternative route involves the reaction of n-hexadecylamine with methyl chloride in the presence of a base like sodium hydroxide. nih.gov These fundamental routes are subject to advanced modifications to improve yield, purity, and environmental footprint.

The efficiency and outcome of the synthesis are highly dependent on the fine-tuning of several reaction parameters. While specific optimization studies for CTAC are proprietary or less common in open literature, the principles of optimizing such reactions are well-established in chemical engineering and process chemistry. researchgate.netrsc.org Key parameters that are typically optimized include:

Temperature: Influences reaction kinetics. Higher temperatures can accelerate the reaction but may also lead to side products or decomposition, thus requiring a carefully selected optimal point.

Reaction Time: Sufficient time is needed for the reaction to proceed to completion. Monitoring the reaction progress over time helps determine the point of maximum yield before potential side reactions become significant.

Molar Ratio of Reactants: The stoichiometry between the amine and the alkyl halide is critical. Using a slight excess of the aminating agent can drive the reaction to completion, but a large excess can complicate the purification process.

Solvent: The choice of solvent can affect the solubility of reactants and products, influencing the reaction rate and facilitating product isolation.

The optimization process often employs factorial design experiments, which allow for the systematic variation of multiple parameters simultaneously to identify the ideal conditions for maximizing both yield and purity. rsc.org

Modern synthetic chemistry places increasing emphasis on "green" methodologies to minimize environmental impact. For quaternary ammonium (B1175870) compounds like CTAC, green approaches focus on several key areas:

Use of Renewable Feedstocks: Exploring the use of fatty acids and amines derived from renewable biological sources instead of petroleum-based raw materials.

Solvent-Free or Aqueous Media Reactions: Conducting the synthesis in water or without a solvent eliminates the use of volatile organic compounds (VOCs), which are often hazardous. researchgate.net Research on related compounds has demonstrated the feasibility of syntheses in aqueous media, which are scalable and environmentally friendly. researchgate.net

Catalysis: Employing efficient catalysts can lower the activation energy of the reaction, allowing for lower temperatures and reduced energy consumption.

Atom Economy: Designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product, thus minimizing waste.

Evaluating the environmental impact of such processes can be done using metrics like the E-factor (Environmental Factor) and mass intensity, which quantify the amount of waste generated relative to the desired product. rsc.org

Spectroscopic and Structural Characterization Techniques for this compound

A comprehensive characterization of CTAC is crucial to confirm its chemical identity, structure, and the nature of its interactions in various systems. A suite of spectroscopic and analytical techniques is employed for this purpose.

X-ray Diffraction (XRD) is a powerful technique for investigating the crystalline structure of materials. In the context of CTAC, it is particularly useful for analyzing the structure of inclusion complexes, where CTAC molecules are hosted within the cavity of another molecule, such as a cyclodextrin.

The formation of an inclusion complex is confirmed by comparing the XRD pattern of the product to the patterns of the individual starting materials. scirp.org The diffraction pattern of a true complex will exhibit unique peaks that are distinct from a simple physical mixture of the components. scirp.orgresearchgate.net This indicates the formation of a new crystalline solid with a different morphology. Analysis of the peak positions and intensities in the diffractogram allows for the determination of the crystal lattice parameters, providing insight into the arrangement of the molecules in the complex. jocpr.com

Table 1: Example of XRD Data Interpretation for Complex Formation

SampleCharacteristic 2θ PeaksInterpretation
Host Molecule (e.g., β-Cyclodextrin) Distinct set of peaks (e.g., at 12.5°, 19.8°, 22.7°)Crystalline structure of the pure host.
Guest Molecule (CTAC) Distinct set of peaksCrystalline structure of the pure guest.
Physical Mixture A simple superposition of the peaks from the host and guest.No new crystalline phase formed.
Inclusion Complex A new, unique set of diffraction peaks different from both starting materials. scirp.orgFormation of a new crystalline structure, confirming inclusion.

Fourier Transform-Infrared (FTIR) spectroscopy is an indispensable tool for identifying functional groups and studying intermolecular interactions within a molecular system. nih.gov The technique measures the absorption of infrared radiation by a sample, which causes molecular vibrations at specific frequencies corresponding to different chemical bonds.

When CTAC participates in intermolecular interactions, such as hydrogen bonding or the formation of complexes, shifts in the positions and changes in the shapes of its characteristic IR absorption bands can be observed. nih.gov For example, the C-H stretching vibrations of the alkyl chain and the C-N stretching vibrations of the quaternary ammonium headgroup can be analyzed. acs.org By comparing the spectrum of the complexed or interacting CTAC with that of the free molecule, researchers can deduce information about the specific functional groups involved in the interaction. nih.gov

Purity Assessment and Quality Control for Research-Grade this compound

Ensuring the purity of research-grade CTAC is critical for the reliability and reproducibility of experimental results. Commercial suppliers typically provide a certificate of analysis detailing the purity and physical properties. sigmaaldrich.comsigmaaldrich.com

Several analytical methods are used for quality control:

Titration: Argentometric titration is a common method to determine the purity of CTAC, with typical assays for research-grade material being ≥98%. sigmaaldrich.comthermofisher.com This method quantifies the chloride counter-ion.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a highly effective technique for separating CTAC from impurities and other components in a mixture. nih.gov Using a C18 column and a suitable mobile phase, often a methanol-water mixture with a salt like potassium perchlorate, allows for the quantification of CTAC. nih.gov Detection can be achieved using a refractive index (RI) detector or an evaporative light scattering detector (ELSD).

Spectroscopy: An infrared spectrum is often used as a quick identity check, ensuring that the material conforms to the known spectrum of pure CTAC. thermofisher.com

For certain applications, more advanced techniques may be employed to detect trace impurities. For instance, specialized multi-residue methods, such as those based on liquid chromatography coupled with mass spectrometry (LC-MS), can detect CTAC at very low concentrations. galab.com

Table 2: Quality Control Parameters for Research-Grade this compound

ParameterMethodTypical SpecificationReference
Assay Argentometric Titration≥98.0% sigmaaldrich.comsigmaaldrich.com
Identity Infrared SpectrumConforms to standard thermofisher.com
Melting Point Capillary Method232-237 °C sigmaaldrich.com
Appearance VisualWhite to almost white powder thermofisher.com

Fundamental Principles and Mechanistic Studies of Hexadecyltrimethylammonium Chloride

Micelle Formation and Self-Assembly Dynamics of Hexadecyltrimethylammonium Chloride

This compound (CTAC) molecules, composed of a long hydrophobic alkyl chain and a hydrophilic trimethylammonium head group, spontaneously self-assemble in aqueous solutions to form aggregates known as micelles. This process is driven by the hydrophobic effect, where the hydrophobic tails minimize contact with water by aggregating, while the hydrophilic heads remain exposed to the aqueous environment. The concentration at which this self-assembly begins is termed the critical micelle concentration (CMC).

The critical micelle concentration of this compound is significantly influenced by temperature. Research has shown that for CTAC in water, the CMC increases as the temperature rises. niscpr.res.inresearchgate.net For instance, over a temperature range of 25 to 160°C, the CMC was observed to increase by a factor of 10. niscpr.res.inresearchgate.net This phenomenon is attributed to several factors. As temperature increases, the degree of micelle dissociation also increases, rising from 0.35 at 25°C to 0.89 at 160°C. niscpr.res.inresearchgate.net This indicates that at higher temperatures, the equilibrium between monomers and micelles shifts towards the monomers, thus requiring a higher concentration for micelle formation. The driving force for micellization decreases with increasing temperature. niscpr.res.in For ionic surfactants like CTAC, the effect of temperature on the CMC can be complex and non-monotonic, unlike non-ionic surfactants which typically show a monotonic decrease in CMC with increasing temperature. youtube.com

Table 1: Effect of Temperature on the Critical Micelle Concentration (CMC) of this compound in Water

Temperature (°C)CMC (mM)
251.3
652.0

This table presents data on how the critical micelle concentration of this compound changes with temperature. Data extracted from a comparative study of different surfactants. researchgate.net

The self-assembly of this compound is not limited to bulk solutions but also occurs at solid-liquid interfaces, where the topography of the solid surface can profoundly influence the structure of the resulting micelles. nih.govucl.ac.ukresearchgate.net Simulations of CTAC self-assembly on different silicon surfaces have revealed that the surfactant forms distinct micellar structures depending on the underlying atomic arrangement of the substrate. nih.govucl.ac.ukresearchgate.net

On a Si(100) surface, CTAC molecules tend to form semicylindrical micelles. nih.govucl.ac.ukresearchgate.net In contrast, on a Si(111) surface, they form hemispherical micelles. nih.govucl.ac.ukresearchgate.net This difference in micelle morphology is a direct consequence of the different surface topographies arising from the reconstruction of the two silicon surfaces. nih.govucl.ac.uk This indicates that the structure of the micelles can be governed by an epitaxial matching with the substrate, even for non-polar substrates. nih.govucl.ac.uk These findings are significant as they demonstrate that the substrate's physical landscape can be a determining factor in the supramolecular organization of surfactants at interfaces. ucl.ac.uk

Interfacial Phenomena and Surface Activity of this compound

As a surface-active agent, this compound effectively reduces the surface tension of water. sips.org.in This is due to its amphiphilic nature, where the hydrophobic tails have a low affinity for the polar water molecules, while the hydrophilic head groups are attracted to them. sips.org.in When CTAC is added to water, its molecules preferentially adsorb at the air-water interface. uomustansiriyah.edu.iq The hydrophobic tails orient themselves away from the water, towards the air, effectively transforming the polar water surface into a non-polar one. sips.org.in This disruption of the cohesive forces between water molecules at the surface leads to a decrease in surface tension. uomustansiriyah.edu.iq

At concentrations below the CMC, the surface tension of the solution decreases as the concentration of CTAC increases. However, once the CMC is reached and micelles begin to form in the bulk solution, the interface becomes saturated with surfactant molecules, and the surface tension remains relatively constant with further increases in concentration. sips.org.in The adsorption and self-assembly of CTAC at interfaces are also influenced by the presence of counterions. For instance, the binding affinity of the counterion to the cationic headgroup can affect the packing of the surfactant molecules in the adsorbed layer. researchgate.netuwa.edu.au

Catalytic Mechanisms of this compound in Organic Reactions

This compound serves as a catalyst in various organic reactions, primarily through two distinct mechanisms: phase transfer catalysis and template-directed synthesis.

Phase transfer catalysis (PTC) is a technique used to facilitate reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. dalalinstitute.comwikipedia.org Many ionic reactants are soluble in water but insoluble in organic solvents where the organic substrate resides. dalalinstitute.com this compound, as a quaternary ammonium (B1175870) salt, acts as a phase transfer catalyst by transporting the aqueous-phase reactant into the organic phase. dalalinstitute.comwikipedia.orgalfachemic.com

The mechanism involves the exchange of the chloride anion of CTAC with the reactant anion from the aqueous phase. The resulting ion pair, now having a lipophilic (fat-loving) cation, is soluble in the organic phase. dalalinstitute.com Once in the organic phase, the anion is "naked" and highly reactive, allowing the reaction with the organic substrate to proceed at a much faster rate. dalalinstitute.com After the reaction, the catalyst cation transports the product anion back to the aqueous phase or is regenerated for another cycle. This catalytic cycle allows for reactions to occur that would otherwise be extremely slow or not proceed at all. dalalinstitute.com PTC is valued in green chemistry as it can reduce the need for harsh organic solvents. wikipedia.org

In materials science, this compound is widely used as a structure-directing agent or template for the synthesis of mesoporous materials. ucl.ac.ukescholarship.org In this process, the self-assembled micellar structures of CTAC act as a scaffold around which inorganic precursors, such as silica (B1680970), polymerize. ucl.ac.uk

The synthesis typically involves the formation of CTAC micelles in an aqueous solution containing the precursor materials. ucl.ac.uk The inorganic species are attracted to the charged surface of the micelles and subsequently hydrolyze and condense to form a solid network around the micellar template. rsc.org After the inorganic framework is formed, the organic template (CTAC) is removed, usually through calcination or solvent extraction, leaving behind a porous material with a well-defined and ordered pore structure that is a negative replica of the original micellar arrangement. uqac.ca The size and shape of the resulting pores can be controlled by adjusting factors that influence micelle formation, such as the concentration of CTAC and the reaction temperature. nih.gov This method allows for the creation of materials with high surface areas and uniform pore sizes, which are valuable in applications such as catalysis, separation, and drug delivery. ucl.ac.uk

Advanced Applications of Hexadecyltrimethylammonium Chloride in Materials Science

Role in Mesoporous Material Synthesis

CTAC is instrumental in the fabrication of mesoporous materials, which are characterized by pores with diameters between 2 and 50 nanometers. It primarily acts as a structure-directing agent, forming micellar templates around which inorganic precursors hydrolyze and condense to form a solid framework. researchgate.netresearchgate.net

Hexadecyltrimethylammonium chloride is widely employed as a cationic surfactant template in the synthesis of mesoporous silica (B1680970) nanoparticles (MSNs). researchgate.netrsc.org In the synthesis process, CTAC molecules assemble into micelles in an aqueous solution. Silica precursors, such as tetraethoxysilane (TEOS), are then introduced. rsc.org The silica species hydrolyze and condense around the CTAC micelles, which act as a sacrificial template. researchgate.netrsc.org Subsequent removal of the surfactant template, often through solvent extraction or calcination, results in a network of uniform pores, creating the mesoporous structure. researchgate.net

The concentration of CTAC and other synthesis conditions, such as pH and temperature, significantly influence the final properties of the MSNs, including particle size, pore size, and surface area. researchgate.netrsc.org For instance, using CTAC as a surfactant in an oil-water biphasic stratification method can produce MSNPs with large pore sizes. rsc.org A two-stage synthesis method using CTAC has been shown to yield well-ordered MSNPs with optimal particle sizes (around 80 nm) and pore diameters (15–20 nm). murdoch.edu.aumurdoch.edu.au In some preparations, CTAC is used in combination with other agents, like polyethylene (B3416737) glycol (PEG) or 1,3,5-trimethylbenzene (TMB), to further control the nanoparticle characteristics. researchgate.netgoogle.com The use of CTAC along with cetyltrimethylammonium bromide (CTAB) can produce rod-like mesoporous silica. researchgate.net

CTAC plays a crucial role in the synthesis of Polymethylsilsesquioxane (PMSQ) aerogels, which are known for their high transparency, low density, and good mechanical properties. researchgate.netresearchmap.jp These aerogels are typically prepared via a sol-gel process involving the hydrolysis and polycondensation of a precursor like methyltrimethoxysilane (B3422404) (MTMS). sigmaaldrich.comresearchmap.jp

During the synthesis, the presence of CTAC is essential for suppressing macroscopic phase separation. researchgate.netresearchmap.jp This leads to the formation of uniform gels with a fine porous structure. researchgate.net The concentration of CTAC in the starting solution directly impacts the microstructure and physical properties of the resulting aerogel. researchgate.net Optimized concentrations of CTAC can yield PMSQ aerogels with high light transmittance (up to 91%) and low densities (as low as 0.045 g/cm³). researchgate.netresearchmap.jp In some methods, CTAC is used in a two-step, acid-base catalyzed sol-gel process. mdpi.com The introduction of other precursors, such as tetramethoxysilane (B109134) (TMOS), alongside MTMS and in the presence of CTAC, can further refine the pore structure, decrease particle size, and enhance transparency. mdpi.comnih.gov

Nanomaterial Stabilization and Synthesis

Beyond its role as a template, CTAC is also a highly effective stabilizing agent in the synthesis of various nanoparticles. Its cationic head and long hydrocarbon tail allow it to adsorb onto nanoparticle surfaces, preventing aggregation and controlling growth. mdpi.comacs.org

CTAC is utilized as a stabilizer in the chemical reduction synthesis of selenium nanoparticles (SeNPs). mdpi.comresearchgate.net In this process, a selenium-containing precursor, such as selenious acid, is reduced by an agent like ascorbic acid in an aqueous medium. mdpi.com CTAC is present as a stabilizer, forming micelles that control the size and stability of the forming SeNPs. mdpi.comresearchgate.net

The concentration of CTAC has a significant influence on the size of the resulting nanoparticles. mdpi.com Studies have shown that the hydrodynamic radius of SeNPs can be controlled by varying the ratio of CTAC to the selenious acid precursor. mdpi.com For instance, minimal SeNP size was achieved with 0.03 mol of CTAC and 0.062–0.178 mol of selenious acid. mdpi.com The CTAC molecules form a stabilizing layer on the surface of the SeNPs, which imparts a positive charge and creates repulsive forces that prevent the nanoparticles from aggregating. mdpi.comresearchgate.net The stability of the resulting SeNP-CTAC complex can be influenced by factors such as the pH and ionic strength of the solution. mdpi.com

Green synthesis is an emerging area of nanotechnology focused on developing environmentally benign and cost-effective methods for producing nanoparticles. nih.govmdpi.com These methods often employ biological resources like plant extracts, bacteria, or fungi as reducing and capping agents. mdpi.comnih.gov While CTAC is a synthetic compound, it can be incorporated into green synthesis strategies to enhance the process.

Polymer Composites and Membrane Fabrication

CTAC is also applied in the fabrication of advanced polymer composites and membranes. Its function often involves modifying the surface of inorganic fillers to improve their compatibility and dispersion within a polymer matrix.

In the field of polymer composites, CTAC is used to modify clays (B1170129), such as montmorillonite (B579905) (MMT), to create organophilic clays. researchgate.net This modification occurs through an ion-exchange reaction where the inorganic cations in the clay are replaced by the cationic CTAC molecules. researchgate.net These CTAC-modified MMT clays are then incorporated into a polymer matrix, such as Poly(lactic acid) (PLA), to fabricate hybrid nanofiber membranes via techniques like electrospinning. researchgate.net The presence of the modified clay within the PLA matrix can improve the thermal and mechanical stability of the composite membrane. researchgate.net Research has shown that a concentration of 8% (w/w) of PLA/CTAC-MMT is ideal for obtaining thin and uniform fibers. researchgate.net Another approach involves dip-coating electrospun PLA nanofibers in a CTAC-MMT suspension to create a layered composite material. researchgate.net

In membrane fabrication for applications like organic solvent nanofiltration, surfactants play a role in stabilizing the interfacial polymerization (IP) reaction used to create thin-film composite (TFC) membranes. nih.gov While sodium dodecyl sulfate (B86663) (SDS) is a commonly cited example, the principle of using surfactants to stabilize the interface between the two immiscible phases where the polymer film is formed is a key concept. nih.gov Furthermore, CTAC has been used to modify clays that are then used in the treatment of effluents, highlighting its role in creating functional materials for separation processes. wikipedia.org

Electrospun Membranes from Poly(lactic acid) and this compound-Modified Montmorillonite Clay

The combination of poly(lactic acid) (PLA), a biodegradable and biocompatible polymer, with montmorillonite (MMT) clay modified with this compound (CTAC-MMT) has led to the development of advanced electrospun nanofiber membranes. mdpi.com Electrospinning is a technique used to produce fine fibers, and the incorporation of CTAC-MMT enhances the properties of the resulting PLA membranes. researchgate.net

Research has shown that the addition of CTAC-MMT to a PLA solution can be challenging for electrospinning due to increased viscosity, which may result in nanofibers with some irregularities. researchgate.net However, studies have identified that an 8% (w/w) concentration of the PLA/CTAC-MMT blend is ideal for producing thinner and more uniform PLA fibers. researchgate.net The presence of exfoliated CTAC-MMT layers within the polymer matrix has been confirmed through characterization techniques. researchgate.net

A dip-coating method has also been investigated as an alternative to directly blending the components for electrospinning. mdpi.comresearchgate.net In this approach, electrospun PLA nanofibers are treated with methanol (B129727) and then dipped into a CTAC-MMT suspension. mdpi.comresearchgate.net This method has been shown to be effective for creating a composite material. mdpi.com

The incorporation of CTAC-MMT into PLA membranes leads to notable improvements in their mechanical and surface properties. The tensile strength of the composite membranes increases with higher CTAC-MMT content. For instance, the addition of 0.1 wt.% of organically modified MMT (O-MMT) can increase the tensile strength by 20% compared to pure electrospun PLA membranes. This enhancement rises to 36% and 44% for 0.5 wt.% and 1.0 wt.% of O-MMT, respectively. mdpi.com Furthermore, the modification with CTAC-MMT slightly improves the hydrophilicity of the PLA membranes, as indicated by a reduction in the water contact angle. mdpi.com

Table 1: Effect of CTAC-MMT on the Properties of Electrospun PLA Membranes

Property PLA PLA/CTAC-MMT (0.1 wt.%) PLA/CTAC-MMT (0.5 wt.%) PLA/CTAC-MMT (1.0 wt.%)
Tensile Strength Improvement - 20% 36% 44%
Water Contact Angle Higher Lower Lower Lower

Data sourced from MDPI mdpi.com

Surface Modification of Polyester (B1180765) Fabrics via Alkaline Hydrolysis with this compound

The surface of polyester (poly(ethylene terephthalate) or PET) fibers is inherently hydrophobic, which can pose challenges in processes like dyeing and finishing. nih.gov Alkaline hydrolysis is a common method used to modify the surface of polyester fabrics, making them more hydrophilic. researchgate.netcore.ac.uk This process involves the use of sodium hydroxide, which attacks the ester groups on the polymer surface, leading to the formation of hydrophilic carboxyl and hydroxyl groups. core.ac.ukresearchgate.net

To enhance the efficiency of this modification, accelerators can be used. This compound (HDTMAC) has been shown to be an effective accelerator for the alkaline hydrolysis of polyester fabrics, allowing the process to occur at lower temperatures and in shorter times. nih.gov

Conventional alkaline hydrolysis typically requires temperatures above 100°C and treatment times of over an hour. nih.gov However, the addition of HDTMAC significantly accelerates the reaction. For example, at 100°C, the addition of 1 g/L of HDTMAC can achieve a similar weight loss in 5 minutes as a conventional process does in 60 minutes. nih.gov This not only improves efficiency but can also reduce the energy consumption of the process. nih.gov

The effectiveness of HDTMAC as an accelerator is also evident at lower temperatures. At 80°C, a 60-minute alkaline hydrolysis without an accelerator results in a weight loss of 10.94%. With the addition of HDTMAC, a comparable weight loss of 9.11% is achieved in just 5 minutes. nih.gov However, it is important to control the reaction time, as prolonged treatment with HDTMAC can lead to excessive weight loss and significant damage to the fabric's mechanical strength. For instance, at 90°C with HDTMAC, a 5-minute treatment results in a 12.56% weight loss, but this increases to over 95% loss in breaking force after 15 minutes. nih.gov

Table 2: Effect of HDTMAC on Alkaline Hydrolysis of Polyester Fabric

Temperature (°C) Treatment Time (min) Additive Weight Loss (%)
100 60 None 22.12
100 5 HDTMAC (1 g/L) 20.22
90 60 None 16.76
90 5 HDTMAC 12.56
80 60 None 10.94
80 5 HDTMAC 9.11
80 15 HDTMAC 14.75

Data sourced from PubMed Central nih.gov

Biomedical and Biotechnological Research Involving Hexadecyltrimethylammonium Chloride

Antimicrobial Activity and Mechanisms of Action

CTAC demonstrates broad-spectrum antimicrobial efficacy, a characteristic attributed to its cationic nature which facilitates interaction with negatively charged microbial cell surfaces. njchm.comlerochem.eu This interaction is the primary step in its mechanism of action, leading to cell disruption and death.

Research has highlighted the phenomenal antifungal activity of CTAC against several clinically important Candida species. researchgate.netresearchgate.net Studies have determined its Minimum Inhibitory Concentrations (MIC) and Minimum Fungicidal Concentrations (MFC), demonstrating its potency. For instance, against Candida albicans, Candida tropicalis, and Candida glabrata, CTAC has shown both inhibitory and fungicidal effects at low concentrations. researchgate.netresearchgate.net

One study reported that an exposure time of just two hours was sufficient for CTAC at twice its MIC to kill 99.9% of the tested Candida cells. researchgate.net Beyond direct fungicidal action, CTAC at sub-MIC levels has been shown to effectively reduce key virulence factors in C. albicans, including the transition from yeast to hyphal form and the formation of biofilms. nih.govresearchgate.net This is particularly significant as biofilm formation is a major contributor to the resistance of Candida infections to conventional antifungal agents. researchgate.netnih.gov

Candida SpeciesMinimum Inhibitory Concentration (MIC) (µg/mL)Minimum Fungicidal Concentration (MFC) (µg/mL)
C. albicans2 - 82 - 8
C. tropicalis2 - 82 - 8
C. glabrata2 - 82 - 8
Data sourced from studies on the antifungal efficacy of CTAC. researchgate.netresearchgate.net

CTAC exhibits wide-ranging antibacterial activity, although its effectiveness can vary between different types of bacteria. researchgate.net As with many quaternary ammonium (B1175870) compounds, it is often more effective against Gram-positive bacteria than Gram-negative bacteria. nih.govmdpi.com The outer membrane of Gram-negative bacteria provides an additional protective barrier that can hinder the action of surfactants.

Studies have documented the effects of CTAC on various bacterial species. For example, research on Pseudomonas aeruginosa (Gram-negative) and Bacillus megaterium (Gram-positive) revealed concentration-dependent alterations to the cell envelope upon treatment with a related compound. nih.gov Similarly, CTAC has shown inhibitory action against the Gram-positive bacterium Lactobacillus fermentum. researchgate.net Its efficacy has also been confirmed against Staphylococcus aureus (Gram-positive). nih.govmdpi.com In some cases, CTAC has demonstrated activity against Gram-negative species like Escherichia coli and P. aeruginosa, though potentially at higher concentrations than those required for Gram-positive bacteria. nih.gov A bacterium identified as a Pseudomonas species has even been shown to utilize CTAC as a source of carbon and energy, metabolizing its alkyl chain. nih.gov

Bacterial SpeciesTypeObserved Effect
Bacillus megateriumGram-PositiveAlterations of the cell envelope. nih.gov
Staphylococcus aureusGram-PositiveSusceptible, with MICs of 0.25 mg/ml reported for some disinfectants containing quaternary ammonium compounds. nih.gov
Lactobacillus fermentumGram-PositiveInhibited growth with MICs reported between 3.12-6.25 mg/L. researchgate.net
Pseudomonas aeruginosaGram-NegativeCell membrane lesions and perforation. nih.gov Some disinfectant formulations show activity with inhibitory concentrations of 4 mg/ml. nih.gov
Escherichia coliGram-NegativeSome disinfectant formulations show activity with inhibitory concentrations of 4 mg/ml. nih.gov
Data compiled from various studies on the antibacterial effects of CTAC and related compounds.

The primary mechanism of CTAC's antimicrobial action involves the disruption of the cell membrane. researchgate.net As a cationic surfactant, the positively charged head of the CTAC molecule electrostatically interacts with the negatively charged components of microbial cell membranes, such as phospholipids (B1166683) and teichoic acids. mdpi.comnih.gov

This initial binding is followed by the insertion of the hydrophobic alkyl tail into the lipid bilayer, which compromises its structural integrity. nih.gov This process leads to the formation of pores or lesions in the membrane, causing an increase in permeability. nih.gov The resulting loss of selective permeability allows for the leakage of essential intracellular components, such as ions, metabolites, and nucleic acids, ultimately leading to cell death. researchgate.net Electron microscopy studies have visualized these effects, showing perforations and damage to the cytoplasmic membrane in bacteria like P. aeruginosa and B. megaterium after treatment. nih.gov

Drug Delivery Systems and Therapeutics

The same surfactant properties that make CTAC an effective antimicrobial agent also make it a valuable component in the design of drug delivery systems. researchgate.net Its ability to form micelles and stabilize nanoparticles is widely exploited in pharmaceutical research. researchgate.netnih.gov

CTAC serves as a model cationic surfactant in the development of nanocarriers for therapeutic agents. researchgate.netresearchgate.net In aqueous solutions, above a certain concentration (the critical micelle concentration), CTAC molecules self-assemble into aggregates such as spherical or rod-like micelles. acs.org These micelles have a hydrophobic core and a hydrophilic shell, making them suitable for encapsulating poorly water-soluble drugs, thereby enhancing their solubility and bioavailability.

Furthermore, CTAC is frequently used as a templating agent in the synthesis of mesoporous silica (B1680970) nanoparticles (MSNs). nih.govsigmaaldrich.com In this process, CTAC micelles act as a scaffold around which silica precursors polymerize. Subsequent removal of the surfactant template leaves a porous silica structure with a high surface area and tunable pore size, ideal for loading drugs. nih.gov The cationic nature of CTAC also allows it to be used in stabilizing nanoparticles and modifying their surface properties for targeted applications. researchgate.netacs.org

CTAC can be both a component of and the therapeutic agent encapsulated within a nanocarrier system. nih.gov A notable example is the use of CTAC-loaded mesoporous silica nanoparticles (CTAC@MSNs) for tumor therapy. In this system, CTAC is not removed after the synthesis of the MSNs but is retained as the active anticancer agent. nih.gov The positively charged CTAC can specifically target the more negatively charged mitochondrial membranes of cancer cells, inducing mitochondrial dysfunction and leading to cell apoptosis and necrosis. nih.gov

To enhance targeted delivery and biocompatibility, these nanocarriers can be further functionalized. For instance, CTAC@MSNs have been coated with a layer of polydopamine (PDA) and then conjugated with human serum albumin (HSA). nih.gov This HSA coating allows the nanoparticles to actively target tumor cells through receptor-mediated pathways. nih.gov The release of the encapsulated agent from such nanocarriers is governed by several mechanisms, including diffusion through the carrier matrix and the pores, or swelling of the carrier. nih.gov The design of the nanocarrier, including its material and any surface coatings, allows for further control over the drug release kinetics, enabling sustained or triggered release at the target site. nih.govnih.gov

Mitochondrion-Targeting Agents for Tumor Therapy

The mitochondrion is a critical organelle in cellular metabolism, proliferation, and programmed cell death, making it a prime target for anticancer therapies. nih.gov A key strategy in developing mitochondrion-targeting agents is to exploit the difference in mitochondrial membrane potential between cancer cells and normal cells. nih.gov Cancer cells typically exhibit a higher mitochondrial membrane potential, which can be leveraged for the selective accumulation of certain molecules. nih.gov

Applications in Cellular and Molecular Biology

Hexadecyltrimethylammonium chloride is a versatile tool in cellular and molecular biology, primarily due to its properties as a cationic surfactant. chemimpex.comspectrumchemical.comcymitquimica.com These properties enable it to interact with and disrupt cell membranes and form complexes with negatively charged molecules like DNA.

The ability of CTAC to increase the permeability of cell membranes is a key feature utilized in various research applications. chemimpex.com As a cationic surfactant, it can interact with the lipid bilayer of cell membranes, leading to a temporary increase in porosity. nih.gov This effect has been studied as a potential mechanism to enhance the delivery of therapeutic agents or genetic material into cells. chemimpex.comnih.gov

The process of cellular uptake of nanoparticles and other molecules is complex, involving mechanisms such as endocytosis. nih.govnumberanalytics.com Endocytosis can be mediated by specific proteins like clathrin or caveolin, or it can occur through pathways independent of these proteins. nih.govnih.gov The interaction of substances with the cell membrane can influence which uptake pathway is utilized. numberanalytics.com While increasing membrane permeability might seem like a direct way to improve cellular uptake, research has shown that the relationship is not always straightforward. Polycation-induced membrane porosity does not necessarily lead to enhanced internalization or gene expression of delivered DNA. nih.gov In fact, it can sometimes be an undesirable side effect that may limit the efficiency of transfection. nih.gov

Studies using techniques like whole-cell patch clamp have demonstrated that cationic surfactants like cetyltrimethylammonium bromide (CTAB), a close analog of CTAC, can induce membrane permeability at concentrations lower than other types of detergents. acs.org This highlights the potent effect of these cationic compounds on cell membranes.

Table 1: Comparison of Detergent-Induced Membrane Permeability

DetergentConcentration Inducing PermeabilityRelative Activity
Sodium Dodecyl Sulfate (B86663) (SDS)0.2 mM1
Cetyltrimethylammonium Bromide (CTAB)0.01 mM20
Octyl-β-D-glucopyranoside (ORB)0.14 mM14
Data sourced from studies on HEK293A cells. acs.org

One of the most widespread applications of CTAC's counterpart, Cetyltrimethylammonium Bromide (CTAB), is in the extraction and purification of DNA, particularly from plant tissues. opsdiagnostics.comzymoresearch.com The "CTAB method" has been a standard protocol since the 1980s and is favored for its ability to effectively lyse cells and remove interfering secondary metabolites commonly found in plants. zymoresearch.com

The protocol typically involves grinding the tissue, often after freezing with liquid nitrogen, and then adding a CTAB buffer. zymoresearch.comyoutube.com This buffer acts as a cationic detergent, facilitating the breakdown of cell walls and membranes. zymoresearch.com Subsequent steps involve the removal of RNA using RNase A, and the separation of DNA from proteins and other cellular debris through phenol/chloroform extraction. opsdiagnostics.comzymoresearch.com The DNA is then precipitated using isopropanol (B130326) or ethanol (B145695) and washed to remove salts before being redissolved in a suitable buffer. opsdiagnostics.comzymoresearch.com

Various modifications to the original CTAB protocol exist to optimize DNA yield and quality from different types of plant species and tissues. nih.gov These modifications can include adjustments to the concentrations of components in the lysis buffer, such as β-mercaptoethanol, and the timing of the RNase A treatment. nih.gov Despite the development of faster, column-based extraction kits, CTAB-based methods remain a cost-effective and reliable option for many research applications. nih.gov

Table 2: Key Steps in a General CTAB DNA Extraction Protocol

StepDescriptionPurpose
1. Tissue GrindingMechanical disruption of the sample, often in liquid nitrogen. zymoresearch.comTo break down cell walls and increase surface area for lysis. zymoresearch.com
2. LysisIncubation in CTAB buffer. opsdiagnostics.comzymoresearch.comTo lyse cells and solubilize membranes.
3. PurificationPhenol/chloroform/isoamyl alcohol extraction. opsdiagnostics.comzymoresearch.comTo separate DNA from proteins and other cellular components. zymoresearch.com
4. RNA RemovalTreatment with RNase A. opsdiagnostics.comnih.govTo digest RNA, preventing it from co-precipitating with DNA. nih.gov
5. PrecipitationAddition of cold isopropanol or ethanol. opsdiagnostics.comzymoresearch.comTo precipitate the DNA out of the solution. zymoresearch.com
6. WashingRinsing the DNA pellet with 70% ethanol. zymoresearch.comTo remove salts and other impurities. zymoresearch.com
7. ResuspensionDissolving the dried DNA pellet in a buffer (e.g., TE buffer). opsdiagnostics.comTo prepare the DNA for downstream applications.
This table represents a generalized workflow; specific protocols may vary. opsdiagnostics.comzymoresearch.comyoutube.comnih.gov

This compound serves as a valuable molecular tool in a variety of biochemical applications. moleculardepot.com It is classified as a biochemical reagent and is used in life science research involving biological materials and organic compounds. medchemexpress.cominvivochem.com Its surfactant properties are leveraged in various assays and experimental setups. sigmaaldrich.com

For instance, CTAC can be used as a catalyst in certain organic synthesis reactions and as a template for the preparation of mesoporous silica materials. sigmaaldrich.com In the context of biochemical assays, it can be used to determine the concentration of specific molecules, such as iodine and iodide, through methods like luminol (B1675438) chemiluminescence. sigmaaldrich.com

The interaction of CTAC with other molecules is also a subject of study. For example, its behavior at interfaces, such as the surface of gold nanoparticles, has been investigated using techniques like surface-enhanced Raman scattering (SERS). acs.orgacs.org These studies provide insights into how CTAC can displace other ligands and form layers on nanoparticle surfaces, which is crucial for the development of nanomaterials for various applications. acs.org

Environmental and Toxicological Considerations in Research

Environmental Fate and Degradation Pathways

The environmental fate of Hexadecyltrimethylammonium chloride (HDTMA-Cl) is significantly influenced by its strong affinity for sorption to sewage sludge, sediments, and soils. While this sorption can limit its immediate bioavailability, biodegradation remains a crucial pathway for its ultimate removal from the environment.

Microbial activity is central to the degradation of HDTMA-Cl. A key organism identified for its ability to utilize this quaternary ammonium (B1175870) compound is Pseudomonas strain B1, which was isolated from activated sludge. This bacterial strain is capable of using HDTMA-Cl as its sole source of carbon and energy. Research has shown that Pseudomonas strain B1 grows on various alkyltrimethylammonium salts, including those with alkyl chains ranging from C12 to C22.

The degradation process initiated by Pseudomonas strain B1 involves the oxidation of the alkyl chain of the HDTMA-Cl molecule. This is supported by simultaneous adaptation studies and the stoichiometric formation of trimethylamine (B31210) as a byproduct. The bacterium metabolizes the long alkyl chain, likely via β-oxidation, while the trimethylamine portion is cleaved off.

The initial step in the microbial degradation of HDTMA-Cl by Pseudomonas strain B1 is an enzymatic process involving a monooxygenase. This enzyme facilitates the direct cleavage of the carbon-nitrogen (C-N) bond. This monooxygenase activity is dependent on the presence of NAD(P)H and molecular oxygen (O₂). The enzymatic reaction yields hexadecanal and trimethylamine. Following this initial cleavage, the resulting hexadecanal can be further oxidized to hexadecanoate, which then enters common metabolic pathways.

Table 1: Microbial and Enzymatic Degradation of this compound

Degradation Aspect Key Finding Organism/Enzyme
Biodegradation Utilizes HDTMA-Cl as sole carbon and energy source. Pseudomonas strain B1
Initial Enzymatic Attack Cleavage of the C-N bond. Monooxygenase
Enzyme Cofactors Required for monooxygenase activity. NAD(P)H and O₂
Primary Metabolites Products of initial enzymatic cleavage. Hexadecanal and Trimethylamine
Further Metabolism Oxidation of the alkyl chain. β-oxidation pathway

Ecotoxicological Impact Studies

The ecotoxicological effects of this compound, a cationic surfactant, are of significant concern due to its potential impact on aquatic ecosystems.

HDTMA-Cl exhibits toxicity towards a range of aquatic organisms. Studies on the green microalga Chlorella vulgaris have demonstrated that exposure to this compound can reduce the algal growth rate and nutrient removal efficiency. The toxicity is concentration-dependent, with significant effects observed at concentrations as low as 0.6 mg/L. While specific LC50 values for fish with HDTMA-Cl are not detailed in the provided context, quaternary ammonium compounds, in general, are known to be toxic to aquatic life, with effects varying based on the species and exposure conditions.

HDTMA-Cl has been shown to significantly impair the photosynthetic performance of microalgae. The primary site of action appears to be Photosystem II (PSII), and specifically the Oxygen Evolution Complex (OEC). The OEC is a critical component of PSII responsible for the oxidation of water, which releases oxygen and provides electrons for the photosynthetic electron transport chain.

**Table 2: Ecotoxicological Effects of this compound on *Chlorella vulgaris***

Parameter Effect Concentration
Algal Growth Rate Reduced Not specified
Photosynthetic Performance Weakened Not specified
Oxygen Evolution Rate Decreased by 40.95% 0.6 mg/L
Reactive Oxygen Species (ROS) Increased by 50.50% 0.6 mg/L
Oxygen-Evolving Enhancer Protein 2 (PsbP) Activity Significantly inhibited 0.6 mg/L

Bioremediation Strategies for this compound Contamination

Bioremediation offers a promising and environmentally sustainable approach to address contamination by this compound. This strategy primarily relies on the metabolic capabilities of microorganisms to degrade the contaminant into less harmful substances.

The core of bioremediation for HDTMA-Cl contamination involves the use of microbial strains, such as Pseudomonas sp., that can effectively break down the compound. The process is most efficient under aerobic conditions, where bacteria can utilize the alkyl chain of the molecule as a food source. However, a significant challenge in the bioremediation of quaternary ammonium compounds is their inherent toxicity to the very microorganisms responsible for their degradation. High concentrations of HDTMA-Cl can inhibit microbial activity, thereby hampering the remediation process.

To overcome this toxicity, several strategies can be employed. One effective approach is the use of sorbent materials, like silica (B1680970) gel or various clays (B1170129), in the contaminated medium. These sorbents bind a portion of the HDTMA-Cl, reducing its freely dissolved concentration in the water phase to sub-inhibitory levels. This allows the degrading microorganisms to function effectively. As the microbes degrade the bioavailable fraction of the compound, more of the sorbed HDTMA-Cl can desorb, becoming available for subsequent degradation. The selection of an appropriate sorbent and its concentration is crucial to balance toxicity mitigation with ensuring the bioaccessibility of the contaminant for microbial breakdown. This approach essentially creates a controlled-release system that feeds the microbes at a non-toxic rate, facilitating the complete mineralization of the pollutant.

Analytical Chemistry Applications

Spectrophotometric and Chromatographic Methods for Detection

CTAC is utilized in spectrophotometry to enhance the sensitivity of determinations. researchgate.net For instance, it is employed in the formation of ternary complexes with metal ions and chromogenic reagents, leading to a significant increase in absorbance and a shift in the maximum absorption wavelength. researchgate.net This phenomenon, attributed to the micellar environment provided by CTAC, allows for the development of highly sensitive and selective spectrophotometric methods for the determination of various substances. researchgate.net

In the realm of chromatography, particularly high-performance liquid chromatography (HPLC), CTAC is used as an ion-pairing reagent. nih.gov HPLC is a powerful analytical technique used to separate, identify, and quantify components in a mixture. wikipedia.orgopenaccessjournals.com The process involves a mobile phase (a solvent or mixture of solvents) that carries the sample through a stationary phase (a solid material packed in a column). openaccessjournals.com The separation is based on the differential affinities of the sample components for the mobile and stationary phases. researchgate.net The use of ion-pairing reagents like CTAC in the mobile phase allows for the separation of ionic and highly polar compounds on reversed-phase columns, which are typically used for non-polar substances. nih.gov

A notable application of CTAC is in the analysis of cosmetic and personal care products. A gas chromatography-mass spectrometry (GC-MS) method has been developed and validated for the determination of CTAC in these products. mdpi.com This method is crucial for ensuring that the concentration of CTAC in consumer products adheres to safety and regulatory standards. mdpi.com

Table 1: Chromatographic Methods Involving Hexadecyltrimethylammonium Chloride

Chromatographic Technique Role of CTAC Application Key Findings
High-Performance Liquid Chromatography (HPLC) Ion-pairing reagent Separation of ionic and polar compounds Enables the use of reversed-phase columns for a wider range of analytes. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) Analyte Determination in cosmetics and personal care products A validated method for quantifying CTAC to ensure regulatory compliance. mdpi.com

Use in Chemiluminescence Systems for Analytical Determination

CTAC plays a significant role in enhancing the signals in chemiluminescence (CL) systems, which are used for the sensitive determination of various analytes. Chemiluminescence is the emission of light as a result of a chemical reaction. The presence of CTAC in the form of micelles or reversed micelles can significantly amplify the CL intensity.

One prominent application is in the determination of iodine and iodide. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com A luminol-hexadecyltrimethylammonium chloride reversed micelle system has been developed for this purpose. sigmaaldrich.com This system allows for the on-line oxidation and extraction of iodine species, leading to a highly sensitive and selective analytical method. sigmaaldrich.com The reversed micellar environment created by CTAC facilitates the CL reaction, resulting in enhanced light emission and, consequently, a lower detection limit for iodine and iodide. sigmaaldrich.com

Electrochemical Biosensing Interfaces

The field of electrochemical biosensing has benefited from the use of CTAC in the modification of electrode surfaces to create sensitive and selective biosensing interfaces. nih.govmdpi.com Electrochemical sensors are devices that measure the change in an electrical property (such as current or potential) resulting from the interaction of an analyte with the electrode surface. nih.gov Biosensors are a specific type of electrochemical sensor that incorporates a biological recognition element, such as an enzyme or antibody, to detect the target analyte. mdpi.com

CTAC is often used to functionalize nanomaterials, such as multi-walled carbon nanotubes (MWCNTs), which are then used to modify electrodes. nih.gov For example, a double-modified β-cyclodextrin functionalized multi-walled carbon nanotube sensor has been constructed using CTAC. nih.gov This sensor leverages the host-guest interaction ability of β-cyclodextrin and the chemical activity of CTAC, along with the high surface area and conductivity of the carbon nanotubes, to create a highly sensitive platform for detecting nonylphenol (NP) in water samples. nih.gov The sensor exhibited a low limit of detection (LOD) of 0.13 μM and a wide linear response range. nih.gov

Furthermore, CTAC has been employed in the development of ion-selective electrodes (ISEs). An ISE was constructed using a PVC membrane containing a hexadecyl trimethyl ammonium (B1175870) bromide-sodium dodecylsulfate ion pair as the active component. researchgate.net This electrode showed a selective response to sodium dodecylsulfate and was used as an indicator electrode in potentiometric titrations. researchgate.net

The modification of electrode surfaces with CTAC and other materials enhances the electrochemical response towards the target analyte by improving electron transfer kinetics, increasing the surface area for reaction, and providing a favorable microenvironment for the biological recognition event. mdpi.com These advancements have led to the development of robust and sensitive electrochemical biosensors for a wide range of applications, including environmental monitoring and clinical diagnostics. mdpi.comescholarship.org

Table 2: Applications of this compound in Analytical Chemistry

Analytical Technique Specific Application Role of CTAC Reference
Spectrophotometry Determination of various substances Forms ternary complexes to enhance absorbance researchgate.net
High-Performance Liquid Chromatography (HPLC) Separation of ionic compounds Ion-pairing reagent nih.gov
Chemiluminescence Determination of iodine and iodide Forms reversed micelles to enhance light emission sigmaaldrich.com
Electrochemical Biosensing Detection of nonylphenol Functionalization of multi-walled carbon nanotubes nih.gov
Ion-Selective Electrodes Determination of sodium dodecylsulfate Active ionophore in PVC membrane researchgate.net

Future Research Directions and Emerging Applications

Novel Synthetic Routes for Sustainable Production

The traditional synthesis of CTAC often involves processes that are not environmentally friendly. berkeley.edu Current research is therefore exploring greener and more sustainable synthetic routes. One promising approach involves the use of renewable resources. For instance, a sustainable cationic surfactant, cetyltrimethylammonium chloride derived from renewable palmitoyl (B13399708) alcohol (CTAC-PA), has been developed. researchgate.net This bio-based approach aims to reduce the reliance on petrochemical precursors.

Another area of green synthesis involves the use of plant-based materials. For example, a nanocomposite of CTAC has been synthesized using activated carbon derived from the fruits of the Celtis tournefortii plant. dntb.gov.uanih.gov These green-synthesized nanocomposites are being investigated for their antioxidant and antibacterial applications. dntb.gov.uanih.gov The development of such methods, which may not require toxic substances and can be performed in shorter timeframes without high energy input, is a significant step towards sustainable production. dntb.gov.uanih.gov

Here is a table summarizing emerging sustainable production methods for CTAC:

Interactive Table: Emerging Sustainable Production Methods for Hexadecyltrimethylammonium Chloride
Method Description Potential Advantages Reference
Bio-based Synthesis Utilization of renewable resources like palmitoyl alcohol to produce CTAC. Reduced dependence on fossil fuels, potentially biodegradable product. researchgate.net
Green Nanocomposite Synthesis Synthesis using activated carbon from plant sources, such as Celtis tournefortii fruits. Use of renewable feedstocks, potential for novel applications in biomedicine. dntb.gov.uanih.gov
Catalyst-Free Synthesis Development of synthetic routes that do not require a catalyst, often in aqueous media. Reduced chemical waste, simpler reaction conditions. researchgate.net

Advanced Functional Materials Development

CTAC is increasingly being used in the development of advanced functional materials due to its unique properties as a cationic surfactant. chemimpex.com It plays a crucial role as a template or structure-directing agent in the synthesis of mesoporous materials. For instance, it has been used with cetyltrimethylammonium bromide (CTAB) to create rod-like mesoporous silica (B1680970) from sodium silicate. sigmaaldrich.com These materials have a wide range of potential applications, including in catalysis and separation technologies.

In the realm of nanotechnology, CTAC is utilized to stabilize nanoparticles, such as gold nanoparticles, which have applications in catalysis. The compound's ability to form a bilayer on the surface of nanoparticles allows for the controlled synthesis and functionalization of these materials. acs.org For example, CTAC-capped gold nanocubes have been synthesized and their surfaces functionalized with DNA. nih.gov

Furthermore, CTAC is employed to modify clay minerals to create organophilic clays (B1170129). researchgate.net This modification changes the clay's surface from hydrophilic to organophilic, enhancing its ability to adsorb organic contaminants. researchgate.net These modified clays have potential applications in environmental remediation. researchgate.net

Below is a table detailing the role of CTAC in the development of advanced functional materials:

Interactive Table: Role of this compound in Advanced Functional Materials
Material Role of CTAC Potential Applications Reference
Mesoporous Silica Template/Structure-directing agent Catalysis, Separation sigmaaldrich.com
Gold Nanoparticles Stabilizing agent, Capping agent Catalysis, Biomedical applications nih.gov
Organophilic Clay Modifying agent Adsorption of organic contaminants researchgate.net

Targeted Therapeutic and Diagnostic Applications

The unique properties of CTAC make it a promising candidate for various applications in the biomedical field, particularly in targeted therapeutics and diagnostics. Its ability to interact with cell membranes is being explored for drug delivery systems. As a surfactant, it can form micelles that encapsulate drug molecules, potentially enhancing their solubility and delivery to specific targets. chemimpex.com

In diagnostics, CTAC is used in the synthesis and stabilization of nanoparticles for imaging and sensing applications. mdpi.com For example, CTAC-stabilized selenium nanoparticles are being investigated for their potential antimicrobial activity and use in medical diagnostics. mdpi.com The nanoparticles can be functionalized with targeting molecules, such as antibodies, to enable specific imaging of diseased tissues. nih.gov

The development of nanocomposites containing CTAC also opens up new possibilities. A green-synthesized CtAC/MNPs-Ag nanocomposite has shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential for biomedical research and the development of new antimicrobial agents. dntb.gov.uanih.gov

Here is a summary of the emerging therapeutic and diagnostic applications of CTAC:

Interactive Table: Therapeutic and Diagnostic Applications of this compound
Application Area Specific Use Mechanism/Function Reference
Drug Delivery Formation of micellar complexes with drugs. Encapsulates drugs to improve solubility and delivery. chemimpex.com
Medical Diagnostics Stabilization of selenium and gold nanoparticles. Enables targeted imaging and sensing of biological markers. mdpi.comnih.gov
Antimicrobial Agents Component of silver nanocomposites. Exhibits antibacterial activity against various pathogens. dntb.gov.uanih.gov

Environmental Remediation Technologies

CTAC is finding increasing application in various environmental remediation technologies. Its properties as a cationic surfactant make it effective in treating contaminated water and soil.

In water treatment, CTAC is used as a coagulant and flocculant. gosingletrack.comsprchemical.com It helps to neutralize the negative charges on suspended particles in water, causing them to aggregate and settle, which facilitates their removal. gosingletrack.com This is effective for eliminating suspended solids, organic matter, and even heavy metals from wastewater. gosingletrack.com Its antimicrobial properties also make it useful as a disinfectant in water treatment processes. gosingletrack.com

CTAC is also utilized in surfactant-enhanced remediation of soil and water contaminated with organic pollutants. wikipedia.org The surfactant solution helps to solubilize and mobilize hydrophobic organic compounds, making them easier to remove from the soil matrix.

Furthermore, the modification of clays with CTAC to create organoclays presents another avenue for environmental cleanup. researchgate.net These organoclays have a high affinity for organic contaminants and can be used as adsorbents to remove these pollutants from water. researchgate.net

The table below outlines the applications of CTAC in environmental remediation:

Interactive Table: Environmental Remediation Applications of this compound
Technology Role of CTAC Target Pollutants Reference
Water Treatment Coagulant, Flocculant, Disinfectant Suspended solids, Organic matter, Heavy metals, Microorganisms gosingletrack.com
Surfactant-Enhanced Remediation Solubilizing agent Organic contaminants in soil and water wikipedia.org
Organoclay Adsorbents Modifying agent for clays Organic contaminants in aqueous solutions researchgate.net

Q & A

Q. What key physicochemical properties of CTAC influence its applications in scientific research?

CTAC is a cationic surfactant with a hydrophobic hexadecyl chain and a positively charged quaternary ammonium head. This amphiphilic structure enables micelle formation, electrostatic interactions with negatively charged biomolecules (e.g., proteins, nucleic acids), and stabilization of nanomaterials. Its critical micelle concentration (CMC) and counterion-dependent self-assembly (e.g., chloride vs. bromide) are critical for tuning micelle size and interfacial adsorption .

Q. Methodological Insight :

  • Determine CMC using conductivity or surface tension measurements.
  • Characterize micelle morphology via dynamic light scattering (DLS) or cryo-electron microscopy.

Q. How does CTAC exert antimicrobial activity, and why is it more effective against gram-positive bacteria?

CTAC disrupts microbial membranes by binding to negatively charged phospholipids in bacterial cell walls. Gram-positive bacteria, with thicker peptidoglycan layers and higher anionic teichoic acid content, are more susceptible due to stronger electrostatic interactions. Gram-negative bacteria, with outer membranes containing lipopolysaccharides, show reduced sensitivity unless CTAC concentrations exceed typical CMC values .

Q. Methodological Insight :

  • Assess antimicrobial efficacy via minimum inhibitory concentration (MIC) assays.
  • Use fluorescence microscopy with membrane integrity probes (e.g., propidium iodide) to visualize membrane disruption.

Advanced Research Questions

Q. How do counterion choices (e.g., chloride vs. bromide) affect CTAC's adsorption and self-assembly on silica surfaces?

Counterions modulate CTAC’s binding affinity to silica. Chloride ions (weaker binding) result in adsorbed surfactant layers with circular micelles, while bromide ions (stronger binding) promote wormlike micelles. Above the CMC, bromide increases surface excess concentration by ~60% compared to chloride. Ionic strength adjustments (e.g., adding KCl/KBr) further enhance adsorption .

Q. Methodological Insight :

  • Use optical reflectometry and atomic force microscopy (AFM) to study adsorption kinetics and layer structure.
  • Compare adsorption isotherms under varying ionic strengths.

Q. What role does CTAC play in controlling the morphology of chiral gold nanoparticles?

CTAC stabilizes gold nanoparticle precursors during seed-mediated growth, influencing helicoid or cuboid morphologies. Its interaction with co-surfactants (e.g., sodium oleate) and reducing agents (e.g., ascorbic acid) dictates facet-selective growth, enabling precise control over optical properties like circular dichroism .

Q. Methodological Insight :

  • Synthesize nanoparticles via sequential reduction steps, varying CTAC concentration and reaction temperature.
  • Characterize chirality using UV-Vis spectroscopy and transmission electron microscopy (TEM).

Q. How does microbial degradation of CTAC by Pseudomonas spp. impact its long-term applications?

Pseudomonas strain B1 metabolizes CTAC’s alkyl chain via β-oxidation, releasing trimethylamine. This degradation pathway reduces CTAC’s efficacy in prolonged applications (e.g., antimicrobial coatings). Researchers must account for environmental persistence by testing biodegradation rates in simulated wastewater systems .

Q. Methodological Insight :

  • Conduct simultaneous adaptation studies with radiolabeled CTAC to track metabolic pathways.
  • Measure trimethylamine production via gas chromatography-mass spectrometry (GC-MS).

Q. What experimental parameters optimize CTAC’s use in montmorillonite clay modification for heavy metal adsorption?

CTAC-loading ratio, pH, and interlayer cation exchange determine montmorillonite’s lead (Pb²⁺) adsorption capacity. Optimal conditions (e.g., pH 6.0, CTAC:clay ratio of 1.5:1) enhance hydrophobicity and ion-exchange sites, achieving >90% Pb²⁺ removal .

Q. Methodological Insight :

  • Characterize modified clays using X-ray diffraction (XRD) and Brunauer-Emmett-Teller (BET) surface area analysis.
  • Perform batch adsorption experiments with ICP-MS for metal quantification.

Q. How do contradictory data on CTAC’s antimicrobial efficacy arise in gram-negative bacteria studies?

Discrepancies stem from variations in bacterial strain resistance, CTAC purity, and experimental conditions (e.g., presence of organic matter or competing ions). For example, E. coli strains with modified lipopolysaccharide structures show reduced susceptibility .

Q. Methodological Insight :

  • Standardize assays using CLSI guidelines and include positive/negative controls.
  • Test CTAC in biofilm models to assess real-world efficacy.

Q. What safety protocols are critical for handling CTAC in laboratory settings?

  • PPE : Chemical-resistant gloves (nitrile), safety goggles, and lab coats.
  • Engineering Controls : Fume hoods for aerosol prevention; eyewash stations and showers for accidental exposure.
  • Waste Disposal : Segregate CTAC waste for incineration or hydrolysis to avoid aquatic toxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.